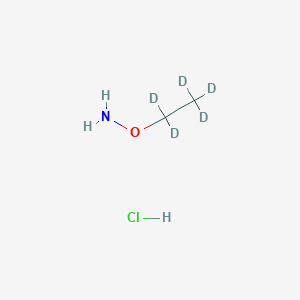
Ethoxyl-d5-amine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de etoxilamina-d5 es un compuesto deuterado, lo que significa que contiene deuterio, un isótopo estable del hidrógeno. Este compuesto se utiliza a menudo en la investigación científica debido a sus propiedades únicas, que incluyen una estabilidad mejorada y características espectroscópicas distintas. La presencia de átomos de deuterio lo hace particularmente útil en diversas aplicaciones analíticas y experimentales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de etoxilamina-d5 normalmente implica la introducción de deuterio en la estructura de la etoxilamina. Un método común es la reacción de la etoxilamina con reactivos deuterados en condiciones controladas. Por ejemplo, el uso de etanol deuterado en presencia de un catalizador puede facilitar la incorporación de átomos de deuterio en la molécula de etoxilamina .
Métodos de producción industrial
La producción industrial del clorhidrato de etoxilamina-d5 a menudo implica la síntesis a gran escala utilizando materiales de partida deuterados. El proceso puede incluir múltiples pasos, como la deuteración, la purificación y la cristalización, para garantizar una alta pureza y rendimiento. Las técnicas avanzadas, como las reacciones de intercambio isotópico y la hidrogenación catalítica, se emplean comúnmente para lograr la incorporación de deuterio deseada .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de etoxilamina-d5 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en derivados de aminas más simples.
Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el grupo etoxilo se reemplaza por otros grupos funcionales
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como los haluros. Las condiciones de reacción normalmente implican temperaturas controladas y niveles de pH para garantizar velocidades de reacción y rendimientos óptimos .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de etoxilamina-d5, mientras que las reacciones de sustitución pueden producir varios derivados de aminas sustituidas .
Aplicaciones Científicas De Investigación
El clorhidrato de etoxilamina-d5 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como trazador en estudios de etiquetado isotópico para rastrear reacciones químicas y vías.
Biología: Se emplea en estudios metabólicos para investigar el comportamiento de los compuestos deuterados en los sistemas biológicos.
Medicina: Se utiliza en el desarrollo de fármacos y estudios farmacocinéticos para comprender el metabolismo y la distribución de los fármacos deuterados.
Industria: Se aplica en la producción de productos químicos y materiales especiales con estabilidad y rendimiento mejorados
Mecanismo De Acción
El mecanismo de acción del clorhidrato de etoxilamina-d5 implica su interacción con varios objetivos moleculares y vías. La presencia de átomos de deuterio puede influir en la reactividad y estabilidad del compuesto, lo que lleva a efectos únicos en los sistemas químicos y biológicos. Por ejemplo, el deuterio puede alterar la velocidad de las reacciones metabólicas, proporcionando información sobre la cinética enzimática y las vías metabólicas .
Comparación Con Compuestos Similares
Compuestos similares
Clorhidrato de etoxilamina: La versión no deuterada del clorhidrato de etoxilamina-d5.
Clorhidrato de metoxilamina-d3: Otra amina deuterada con aplicaciones similares, pero con diferentes propiedades estructurales.
Etanol deuterado: Se utiliza en estudios de etiquetado isotópico similares, pero con diferentes grupos funcionales
Singularidad
El clorhidrato de etoxilamina-d5 es único debido a su incorporación específica de deuterio, lo que proporciona ventajas espectroscópicas y de estabilidad distintas. Esto lo hace particularmente valioso en aplicaciones de investigación donde se requiere un seguimiento y análisis precisos de las reacciones químicas .
Propiedades
Fórmula molecular |
C2H8ClNO |
|---|---|
Peso molecular |
102.57 g/mol |
Nombre IUPAC |
O-(1,1,2,2,2-pentadeuterioethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C2H7NO.ClH/c1-2-4-3;/h2-3H2,1H3;1H/i1D3,2D2; |
Clave InChI |
NUXCOKIYARRTDC-LUIAAVAXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])ON.Cl |
SMILES canónico |
CCON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















